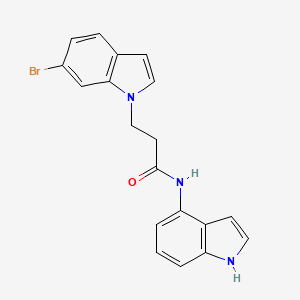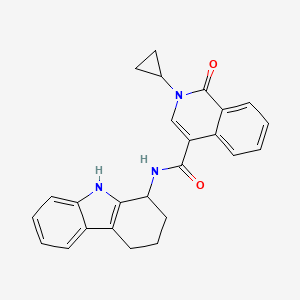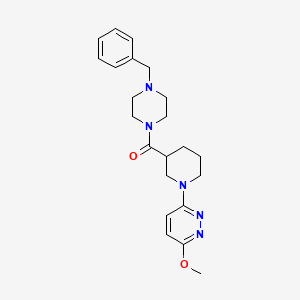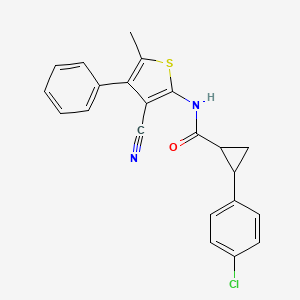![molecular formula C17H21N5O3 B10979824 methyl (1-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperidin-4-yl)acetate](/img/structure/B10979824.png)
methyl (1-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperidin-4-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (1-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperidin-4-yl)acetate is a complex organic compound that features a tetrazole ring, a piperidine ring, and an ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperidin-4-yl)acetate typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the cyclization of an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Coupling with Piperidine: The tetrazole derivative is then coupled with a piperidine derivative through a carbonylation reaction, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Esterification: The final step involves the esterification of the resulting compound with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted tetrazole derivatives.
科学的研究の応用
Methyl (1-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperidin-4-yl)acetate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of enzymes or receptors involved in disease pathways.
Materials Science: The tetrazole ring imparts stability and unique electronic properties, making the compound useful in the development of advanced materials, such as polymers and coatings.
Biological Studies: The compound can be used as a probe to study biological processes involving tetrazole-containing molecules.
Industrial Applications: Its stability and reactivity make it suitable for use in various industrial processes, including catalysis and the synthesis of other complex molecules.
作用機序
The mechanism of action of methyl (1-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperidin-4-yl)acetate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby inhibiting their activity. The tetrazole ring can interact with metal ions or other biomolecules, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
Methyl (1-{[4-(1H-tetrazol-1-yl)phenyl]carbonyl}piperidin-4-yl)acetate: Similar structure but without the methyl group on the tetrazole ring.
Ethyl (1-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperidin-4-yl)acetate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl (1-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperidin-4-yl)propanoate: Similar structure but with a propanoate ester instead of an acetate ester.
Uniqueness
The presence of the methyl group on the tetrazole ring and the specific ester functional group in methyl (1-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperidin-4-yl)acetate imparts unique chemical and biological properties. These modifications can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its analogs.
特性
分子式 |
C17H21N5O3 |
|---|---|
分子量 |
343.4 g/mol |
IUPAC名 |
methyl 2-[1-[4-(5-methyltetrazol-1-yl)benzoyl]piperidin-4-yl]acetate |
InChI |
InChI=1S/C17H21N5O3/c1-12-18-19-20-22(12)15-5-3-14(4-6-15)17(24)21-9-7-13(8-10-21)11-16(23)25-2/h3-6,13H,7-11H2,1-2H3 |
InChIキー |
ZZRPATPOVLXPSA-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=NN1C2=CC=C(C=C2)C(=O)N3CCC(CC3)CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(3-acetyl-1H-indol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]propanamide](/img/structure/B10979745.png)



![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide](/img/structure/B10979778.png)

![2-[4-(acetylamino)-1H-indol-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B10979787.png)
![N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-methoxyacetamide](/img/structure/B10979796.png)
![4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]benzamide](/img/structure/B10979802.png)


![(4,7-dimethoxy-1-methyl-1H-indol-2-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B10979818.png)
![2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B10979827.png)